molecular formula C9H8BrNO B2589097 6-Bromo-7-methyl-1,3-dihydro-indol-2-one CAS No. 1260830-11-2

6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Cat. No.: B2589097
CAS No.: 1260830-11-2
M. Wt: 226.073
InChI Key: CJLUWJSRUMAJCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one typically involves the bromination of 7-methyl-1,3-dihydro-indol-2-one. One common method includes dissolving 2,5-dibromonitrobenzene in dimethylformamide (DMF), followed by the addition of ethyl acetoacetate and potassium carbonate. The reaction mixture is heated to 80°C. Subsequently, three equivalents of iron are added, and the mixture is further reacted in glacial acetic acid at 120°C, yielding this compound with a high yield of 90% .

Chemical Reactions Analysis

6-Bromo-7-methyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction Reactions: Reduction can lead to the formation of indoline derivatives.

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Major products formed from these reactions include substituted indoles and oxindoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

6-Bromo-7-methyl-1,3-dihydro-indol-2-one can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

6-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUWJSRUMAJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260830-11-2
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
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Synthesis routes and methods

Procedure details

A mixture of 6-bromo-7-methylindoline-2,3-dione (G. W. Rewcastle et al., J. Med. Chem. 1991, 34(1), 217-222; 7.65 g, 31.9 mmol) and hydrazine monohydrate (35.9 g, 35 ml, 718 mmol) was heated to 130° C. for 3 h and then cooled to 10° C. 37% HCl (72.2 g, 60.2 ml, 733 mmol) was added slowly. The precipitate was filtered through sintered glass, washed excessively with water, than with little heptane and dried under high vacuum. The title compound was obtained as yellow crystals and used for the next reaction without further purification.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
reactant
Reaction Step Two

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